NC-III-49-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NC-III-49-1 is a potent bivalent bromodomain and extraterminal domain (BET) inhibitor. It shows significant binding potential for several BRD4 and BRDT isoforms, with dissociation constant (Kd) values ranging from 0.095 nM to 5.5 nM . This compound exhibits antiproliferative activity and decreases the expression of c-Myc .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of NC-III-49-1 involves multiple steps, including the formation of key intermediates and their subsequent coupling reactions. Specific details on the synthetic routes and reaction conditions are proprietary and not publicly disclosed .
Industrial Production Methods
Industrial production methods for this compound are also proprietary. it is known that the compound is produced under stringent conditions to ensure high purity and consistency .
Chemical Reactions Analysis
Types of Reactions
NC-III-49-1 primarily undergoes binding interactions with bromodomain and extraterminal domain proteins. It does not typically undergo common chemical reactions such as oxidation, reduction, or substitution .
Common Reagents and Conditions
The primary reagents involved in the synthesis of this compound are specific to its synthetic route and include various organic solvents and catalysts .
Major Products Formed
The major product formed from the synthesis of this compound is the compound itself, with high purity and specific binding properties .
Scientific Research Applications
NC-III-49-1 has a wide range of scientific research applications:
Chemistry: Used as a tool compound to study bromodomain and extraterminal domain proteins
Biology: Investigated for its role in regulating gene expression and cellular proliferation
Medicine: Explored for its potential therapeutic applications in cancer treatment due to its antiproliferative properties
Industry: Utilized in the development of new therapeutic agents targeting bromodomain and extraterminal domain proteins
Mechanism of Action
NC-III-49-1 exerts its effects by binding to bromodomain and extraterminal domain proteins, specifically BRD4 and BRDT isoforms. This binding inhibits the interaction of these proteins with acetylated lysine residues on histones, leading to decreased expression of c-Myc and subsequent antiproliferative effects .
Comparison with Similar Compounds
Similar Compounds
JQ1: Another bromodomain and extraterminal domain inhibitor with similar binding properties but different chemical structure
I-BET762: A selective inhibitor of bromodomain and extraterminal domain proteins with distinct pharmacokinetic properties
Uniqueness
NC-III-49-1 is unique due to its bivalent binding mode, which confers increased potency and selectivity for BRDT isoforms compared to other inhibitors .
Properties
Molecular Formula |
C44H50N4O11S2 |
---|---|
Molecular Weight |
875.0 g/mol |
IUPAC Name |
N-[4-[2-[2-[2-[2-[4-(ethylsulfonylamino)-2-(2-methyl-1-oxoisoquinolin-4-yl)phenoxy]ethoxy]ethoxy]ethoxy]ethoxy]-3-(2-methyl-1-oxoisoquinolin-4-yl)phenyl]ethanesulfonamide |
InChI |
InChI=1S/C44H50N4O11S2/c1-5-60(51,52)45-31-15-17-41(37(27-31)39-29-47(3)43(49)35-13-9-7-11-33(35)39)58-25-23-56-21-19-55-20-22-57-24-26-59-42-18-16-32(46-61(53,54)6-2)28-38(42)40-30-48(4)44(50)36-14-10-8-12-34(36)40/h7-18,27-30,45-46H,5-6,19-26H2,1-4H3 |
InChI Key |
VGOFJMULWAVDMV-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)NC1=CC(=C(C=C1)OCCOCCOCCOCCOC2=C(C=C(C=C2)NS(=O)(=O)CC)C3=CN(C(=O)C4=CC=CC=C43)C)C5=CN(C(=O)C6=CC=CC=C65)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.